molecular formula C13H10N4O5S2 B2992740 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 476323-79-2

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2992740
CAS No.: 476323-79-2
M. Wt: 366.37
InChI Key: ALMRDDGWWFAXEK-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a pyrrolidinyl group, a nitrothiophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrrolidinyl Group: This step involves the reaction of succinic anhydride with ammonia or an amine to form the pyrrolidinyl ring.

    Introduction of the Nitrothiophenyl Group: This can be achieved through nitration of thiophene, followed by coupling with the appropriate thiazole derivative.

    Formation of the Thiazolyl Group: This step involves the cyclization of a thioamide with a haloketone to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the pyrrolidinyl group with the nitrothiophenyl-thiazolyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Introduction of various functional groups depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is largely dependent on its interaction with biological targets. The nitro group can participate in redox reactions, while the thiazole and pyrrolidinyl groups can interact with various enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
  • 4-pentynoic acid succinimidyl ester
  • 2,5-dioxopyrrolidin-1-yl 6-acrylamidohexanoate

Uniqueness

Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the nitrothiophenyl and thiazolyl groups. This combination provides distinct electronic and steric properties, making it a valuable compound for specific applications in drug design and material science.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S2/c18-10(4-16-11(19)1-2-12(16)20)15-13-14-8(6-24-13)9-3-7(5-23-9)17(21)22/h3,5-6H,1-2,4H2,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMRDDGWWFAXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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